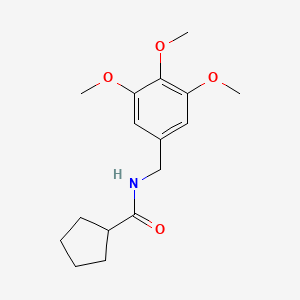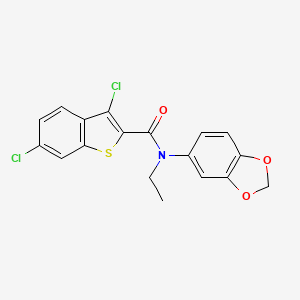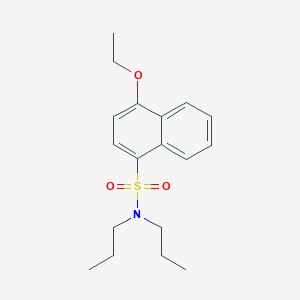
4-(4-biphenylylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-biphenylylsulfonyl)morpholine, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities. In
Wirkmechanismus
4-(4-biphenylylsulfonyl)morpholine inhibits PTP1B by binding to its catalytic site and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can help to improve glucose homeostasis in diabetic patients. 4-(4-biphenylylsulfonyl)morpholine has also been found to have anti-inflammatory and anti-tumor properties, which may be mediated by its effects on PTP1B and other cellular pathways.
Biochemical and Physiological Effects
4-(4-biphenylylsulfonyl)morpholine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to reduce inflammation and tumor growth in various preclinical studies. However, the exact biochemical and physiological effects of 4-(4-biphenylylsulfonyl)morpholine on human subjects are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-biphenylylsulfonyl)morpholine is a highly specific and potent inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, its relatively high cost and limited availability may limit its use in some experiments. In addition, the potential off-target effects of 4-(4-biphenylylsulfonyl)morpholine on other cellular pathways should be carefully considered when interpreting the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(4-biphenylylsulfonyl)morpholine. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of 4-(4-biphenylylsulfonyl)morpholine, and its potential use in the treatment of inflammatory diseases and cancer. Finally, the biochemical and physiological effects of 4-(4-biphenylylsulfonyl)morpholine on human subjects should be further explored in clinical trials.
Synthesemethoden
The synthesis of 4-(4-biphenylylsulfonyl)morpholine involves the reaction of 4-bromo-4'-biphenylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(4-biphenylylsulfonyl)morpholine as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(4-biphenylylsulfonyl)morpholine has been studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This makes 4-(4-biphenylylsulfonyl)morpholine a promising candidate for the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWIWYIFOKLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5757990.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)


![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)


![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
